5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
The compound 5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 339008-99-0) is a pyridinecarboxamide derivative characterized by:
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N,N-diethyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-3-21(4-2)16(23)12-8-15(20)17(24)22(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFMQARSVLOSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyridine ring with various substituents, which may influence its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 331.64 g/mol. The presence of chlorine atoms and the diethyl amide group contribute to its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.64 g/mol |
| Melting Point | 227-229 °C |
| CAS Number | 339008-99-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can alter enzyme activity and modulate various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially influencing signal transduction mechanisms.
The binding interactions are likely mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can lead to conformational changes in the target proteins.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. For instance, studies indicate that at certain doses, there were no significant adverse effects observed on clinical chemistry parameters or hematology in animal models. However, elevated liver enzymes were noted at higher doses, suggesting potential hepatotoxicity.
Key Findings from Toxicological Studies
| Study Type | Observations |
|---|---|
| Acute Toxicity | No significant effects at low doses |
| Chronic Exposure | Increased liver weights and enzyme levels |
| NOEL (No Observed Effect Level) | 125 ppm (6.25 mg/kg/day) |
| LEL (Lowest Effect Level) | 500 ppm (25 mg/kg/day) |
Research Applications
The compound has been explored for various applications in scientific research:
Medicinal Chemistry
Research indicates potential therapeutic applications in developing drugs targeting specific diseases due to its structural properties.
Biochemical Assays
It has been utilized in biochemical assays to study enzyme interactions and cellular pathways, providing insights into metabolic processes.
Industrial Applications
The unique properties of this compound make it suitable for manufacturing specialty chemicals and materials.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Enzyme Interaction Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism, suggesting its potential as an anticancer agent.
- Toxicity Assessment : Long-term toxicity studies revealed dose-dependent increases in liver weight and enzyme levels in rats, indicating a need for caution in therapeutic use and further investigation into its safety profile.
- Pharmacological Evaluation : In vivo studies showed promising results regarding the anti-inflammatory properties of the compound, warranting further exploration into its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The following table summarizes key structural analogues and their differences:
| Compound Name | Substituents (Position 1) | Carboxamide Group (Position 3) | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Features/Applications (Inferred) |
|---|---|---|---|---|---|---|
| Target Compound | 3,4-Dichlorobenzyl | N,N-diethyl | C₁₇H₁₇Cl₃N₂O₂ | 387.69 | 339008-99-0 | Enhanced lipophilicity due to diethyl groups |
| 5-Chloro-1-(3,4-dichlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | 3,4-Dichlorobenzyl | N-(4-methoxyphenyl) | C₂₀H₁₅Cl₃N₂O₃ | 437.71 | 339023-93-7 | Electron-donating methoxy group; purity >90% |
| 5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide | 3-Trifluoromethylbenzyl | N-phenyl | C₂₀H₁₃ClF₃N₂O₂ | 408.78 | 339024-10-1 | Increased electronegativity from CF₃ group |
| 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | 3-Chlorobenzyl | N-(4-chlorophenyl) | C₁₉H₁₃Cl₃N₂O₂ | 407.68 | 339024-51-0 | Trihalogenated; potential enhanced binding |
| N,1-Dibenzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxamide | Benzyl | N-benzyl | C₂₀H₁₇ClN₂O₂ | 352.82 | 339024-40-7 | Bulkier substituents; steric effects likely |
Analysis of Structural Modifications
Benzyl Group Variations
- 3,4-Dichlorobenzyl (Target Compound): The dual chlorine atoms enhance hydrophobic interactions and may improve target binding affinity compared to monochloro analogues .
- 3-Chlorobenzyl (CAS 339024-51-0) : Reduced steric bulk compared to dichloro derivatives may affect binding specificity .
Carboxamide Group Variations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
